Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate
Overview
Description
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds .
Biochemical Analysis
Biochemical Properties
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic functions. This interaction is crucial for its role in biochemical reactions, as it can modulate the activity of these enzymes and affect the overall metabolic processes within the cells.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of certain bacterial cells by disrupting their metabolic processes . This disruption is primarily due to its ability to inhibit key enzymes involved in bacterial metabolism, leading to a decrease in energy production and ultimately cell death. Additionally, the compound can affect gene expression by modulating the activity of transcription factors, thereby influencing the expression of genes involved in various cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation . For example, it can inhibit bacterial enzymes by binding to their active sites, preventing them from catalyzing their respective reactions. This inhibition can lead to a decrease in bacterial growth and proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods. Its degradation can lead to a decrease in its effectiveness, impacting its long-term effects on cells. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to changes in cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits its intended biochemical effects, such as enzyme inhibition and modulation of gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental to cellular function. These findings highlight the importance of determining the optimal dosage for achieving the desired biochemical effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For instance, it can inhibit enzymes involved in bacterial metabolism, leading to a decrease in energy production and affecting overall metabolic activity. Additionally, the compound can interact with cofactors, influencing their availability and activity within the cells. These interactions are crucial for its role in modulating metabolic pathways and affecting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are crucial for its distribution within the cells and tissues, affecting its overall biochemical activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications. For instance, it can accumulate in the cytoplasm or nucleus, where it can interact with enzymes and proteins involved in various cellular processes. This subcellular localization is crucial for its biochemical activity, as it determines the specific interactions and effects within the cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-dichloro-5H-1,2,3-dithiazolium chloride with Meldrum’s acid, followed by treatment with 4-fluoroaniline . The reaction conditions often require the use of a base and an appropriate solvent to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the quinoline ring can be displaced by nucleophiles under appropriate conditions.
Cross-coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-coupling reactions: Palladium catalysts and boronic acids are commonly used in these reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine can yield an amino-substituted quinoline derivative .
Scientific Research Applications
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential antimalarial, antibacterial, and antiviral agents.
Biological studies: The compound’s derivatives are studied for their enzyme inhibitory activities and potential therapeutic effects.
Material science: Fluorinated quinolines, including this compound, are explored for their applications in liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The incorporation of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5,8-difluoroquinoline: A closely related compound with similar structural features but lacking the carboxylate ester group.
6-Fluoro-2-cyanoquinolone: Another fluorinated quinoline derivative with different functional groups and biological activities.
Uniqueness
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of both chlorine and fluorine atoms, along with the carboxylate ester group, makes it a versatile intermediate for the synthesis of various bioactive compounds .
Properties
IUPAC Name |
methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c1-17-11(16)8-4-5(12)9-6(13)2-3-7(14)10(9)15-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAFKCKYJFPOFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2C(=C1)Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650413 | |
Record name | Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219949-93-6 | |
Record name | Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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